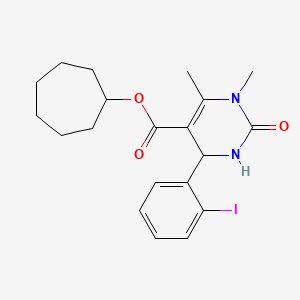

![molecular formula C16H17N3O4S B2820926 Ethyl 4-[4-(acetylamino)phenoxy]-2-(methylsulfanyl)-5-pyrimidinecarboxylate CAS No. 383148-62-7](/img/structure/B2820926.png)

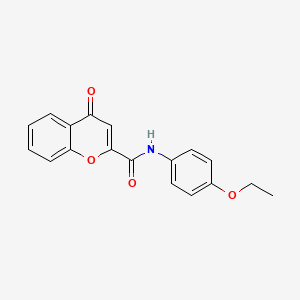

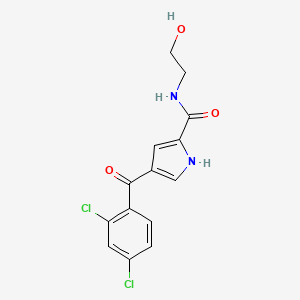

Ethyl 4-[4-(acetylamino)phenoxy]-2-(methylsulfanyl)-5-pyrimidinecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Ethyl 4-[4-(acetylamino)phenoxy]-2-(methylsulfanyl)-5-pyrimidinecarboxylate” is a chemical compound of interest due to its potential bioactivity . It is synthesized by the reaction of paracetamol with ethyl 2-bromo-2-methylpropionate . This compound is potentially useful as an analgesic and antidyslipidemic agent .

Synthesis Analysis

The compound was prepared by reacting paracetamol with ethyl 2-bromo-2-methylpropionate . This synthesis process was characterized by elemental analysis, NMR (1H, 13C) spectroscopy, and single-crystal X-ray diffraction .Molecular Structure Analysis

The compound crystallizes in the monoclinic space group P2(1)/c with unit cell dimensions a = 8.2435 (8), b = 9.3390 (9), c = 18.2823 (18) Å, β = 91.123 (2)°, V = 1407.2 (2) Å3, Z = 4, R1 = 0.0465, and wR2 = 0.1055 . The crystal structure is stabilized by N–H···O = C and C–H···O hydrogen-bonding interactions that interconnect molecules into chains running along the b axis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of paracetamol with ethyl 2-bromo-2-methylpropionate . The product of this reaction is the compound of interest .科学的研究の応用

Organic Synthesis and Chemical Properties

Annulation and Synthesis of Tetrahydropyridines : Ethyl 2-methyl-2,3-butadienoate undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates in excellent yields and with complete regioselectivity. This method expands the scope of reactions for synthesizing highly functionalized tetrahydropyridines, indicating a broader applicability in organic synthesis and potential pharmaceutical development (Zhu, Lan, & Kwon, 2003).

Development of Antioxidant and Antimicrobial Agents : The Biginelli reaction has been utilized to produce thiazolopyrimidine derivatives, which were further reacted to yield compounds with moderate to good antioxidant and antimicrobial activities. This showcases the compound's potential in the development of new therapeutic agents (Youssef & Amin, 2012).

Biochemical Applications

Fluoroionophores and Metal Ion Detection : Research has developed fluoroionophores from derivatives that exhibit spectra diversity when interacting with various metal cations. These compounds have shown specific chelation properties, particularly with Zn+2, highlighting their utility in selective metal ion detection and potential applications in biochemical studies (Hong et al., 2012).

Potential Bioactivity

Analgesic and Antidyslipidemic Properties : Ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate, a closely related compound, was synthesized and characterized for its potential bioactivity as an analgesic and antidyslipidemic agent. The compound's crystal structure and preliminary in silico screening suggest its possible use in treating various metabolic and inflammatory conditions (Navarrete-Vázquez et al., 2011).

Antioxidant and Radioprotective Activities : A novel pyrimidine derivative was synthesized and characterized for in vitro antioxidant activity and in vivo radioprotection. This research points towards the compound's utility in mitigating oxidative stress and protecting against radiation-induced damage, underscoring its potential in antioxidant therapy and radioprotection (Mohan et al., 2014).

将来の方向性

The compound is of interest with respect to its potential bioactivity as an analgesic and antidyslipidemic agent . Future research could focus on further exploring these potential bioactivities and developing this compound for therapeutic applications. It is also suggested that the compound could possess antidiabetic, anti-inflammatory, hypolipemiant, and anti-atherosclerosis effects , which could be areas of interest for future research.

特性

IUPAC Name |

ethyl 4-(4-acetamidophenoxy)-2-methylsulfanylpyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4S/c1-4-22-15(21)13-9-17-16(24-3)19-14(13)23-12-7-5-11(6-8-12)18-10(2)20/h5-9H,4H2,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYQHDQCIACGZPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1OC2=CC=C(C=C2)NC(=O)C)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

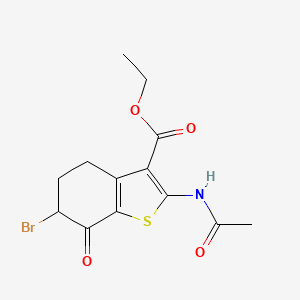

![3-methyl-7-(4-methylbenzyl)-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2820845.png)

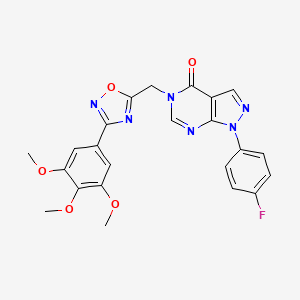

![2-[(2,6-Dichlorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2820854.png)

![2-fluoro-N-[3-(propan-2-ylsulfanyl)-1H-1,2,4-triazol-5-yl]pyridine-4-carboxamide](/img/structure/B2820865.png)